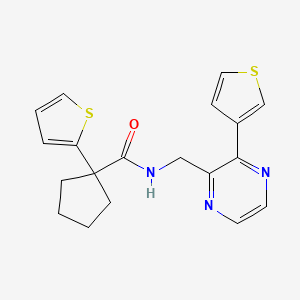
1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a complex compound that incorporates thiophene and pyrazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene and pyrazine rings, followed by coupling reactions to introduce the cyclopentanecarboxamide structure. Specific methodologies may vary, but the use of solvents like ethanol and catalysts such as piperidine is common in these reactions.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of compounds containing thiophene and pyrazine structures. For instance, derivatives with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often quantified using assays such as MTT, where lower IC50 values indicate higher potency.
Table 1: Cytotoxic Activity of Related Compounds
The cytotoxic activity of this compound remains to be fully characterized in terms of specific IC50 values against these cell lines.
The mechanism underlying the biological activity of thiophene and pyrazine derivatives often involves interaction with cellular targets such as kinases or other proteins involved in cell proliferation and survival. For example, compounds that inhibit specific kinases have been shown to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention.
Case Studies
Several studies have documented the biological effects of thiophene and pyrazine derivatives:
- Antitumor Activity : A study demonstrated that compounds containing thiophene rings exhibited significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines .
- Antimicrobial Properties : Research has indicated that thiophene-based compounds possess antimicrobial properties, making them candidates for further development as antibacterial agents .
Properties
IUPAC Name |
1-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-18(19(6-1-2-7-19)16-4-3-10-25-16)22-12-15-17(21-9-8-20-15)14-5-11-24-13-14/h3-5,8-11,13H,1-2,6-7,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAABSQKCZEIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














